molecular formula C25H21F3N8O B10833709 N,N-bis(5-pyrazoyl)urea derivative 1

N,N-bis(5-pyrazoyl)urea derivative 1

Cat. No.: B10833709
M. Wt: 506.5 g/mol
InChI Key: QJVHIMLGONEYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N,N-bis(5-pyrazoyl)urea derivative 1 typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 5-pyrazolylamine with an isocyanate in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and purity .

Chemical Reactions Analysis

N,N-bis(5-pyrazoyl)urea derivative 1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

N,N-bis(5-pyrazoyl)urea derivative 1 is unique due to its specific structure and the presence of two pyrazole rings. Similar compounds include other pyrazolyl-urea derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C25H21F3N8O

Molecular Weight

506.5 g/mol

IUPAC Name

1-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]-3-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]urea

InChI

InChI=1S/C25H21F3N8O/c1-16-22(17-14-29-34(2)15-17)33-36(19-11-7-4-8-12-19)23(16)31-24(37)30-21-13-20(25(26,27)28)32-35(21)18-9-5-3-6-10-18/h3-15H,1-2H3,(H2,30,31,37)

InChI Key

QJVHIMLGONEYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)NC4=CC(=NN4C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.